ZL0559 (Target Compound) Occupies a Defined Intermediate-Potency Niche Within the EPAC1 Patent SAR Series
ZL0559 (CAS 1904132-79-1) inhibits human EPAC1 with an IC₅₀ of 6,100 nM, occupying a distinct potency tier between the most potent patent congeners (IC₅₀ ~1,200–2,200 nM) and weakly active analogs (IC₅₀ >10,000 nM) when tested under identical assay conditions [1]. This graded potency makes ZL0559 a valuable tool for dose-response and occupancy studies where full target saturation by ultra-potent inhibitors would preclude pharmacological differentiation.
| Evidence Dimension | EPAC1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6,100 nM (ZL0559, US11124489 Entry 16) |
| Comparator Or Baseline | ZL0524 (Entry 32): IC₅₀ = 1,200 nM; NY0617 (Compound 10): IC₅₀ = 2,200 nM; ZL0478 (Entry 14): IC₅₀ = 24,400 nM |
| Quantified Difference | ZL0559 is 5.1-fold less potent than ZL0524; 2.8-fold less potent than NY0617; 4.0-fold more potent than ZL0478 |
| Conditions | Recombinant human EPAC1 (Rap guanine nucleotide exchange factor 3) enzyme inhibition assay; conditions as described in US Patent 11,124,489 |
Why This Matters
ZL0559 provides an experimentally useful intermediate EPAC1 inhibitory window (6.1 µM) that avoids both full suppression seen with sub-micromolar congeners and the negligible inhibition of weak analogs, enabling nuanced pharmacological dissection of EPAC1-dependent signaling pathways.
- [1] BindingDB BDBM517702: IC₅₀ = 6.10E+3 nM for ZL0559 (US11124489, Entry 16) vs. human EPAC1. Cross-referenced with BindingDB entries for ZL0524 (BDBM517717, IC₅₀ = 1.20E+3 nM), NY0617 (BDBM517666, IC₅₀ = 2.20E+3 nM), and ZL0478 (BDBM517700, IC₅₀ = 2.44E+4 nM). View Source
